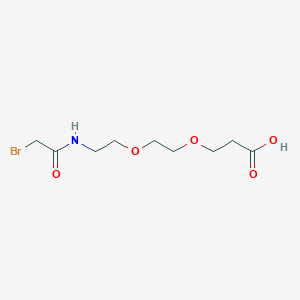

Bromoacetamido-PEG2-Acid

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linker Systems in Advanced Chemical Biology

Polyethylene glycol (PEG) linkers are synthetic polymers that have become indispensable in chemical biology and medicine. chempep.comyoutube.com Their popularity stems from a unique combination of properties, including water solubility, biocompatibility, low toxicity, and minimal immunogenicity. chempep.comaxispharm.com These characteristics make PEG linkers ideal for a wide range of applications, from improving the pharmacokinetic properties of therapeutic proteins to enabling the development of sophisticated diagnostic tools. chempep.comyoutube.com

The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to prolong their circulation time in the body. chempep.com Since then, the field of "PEGylation" has evolved significantly. The development of monodisperse PEG linkers in the 1990s, which have a precisely defined number of repeating ethylene (B1197577) oxide units, allowed for more controlled and reproducible bioconjugation strategies. chempep.combiochempeg.com Today, PEG linkers are available in various architectures, including linear, branched, and cleavable forms, each designed for specific scientific needs. youtube.comaxispharm.com

Strategic Design Principles of Heterobifunctional Linkers Featuring Bromoacetamido and Carboxylic Acid Moieties

Heterobifunctional linkers are chemical tools that possess two different reactive functional groups. This design allows for the controlled, stepwise conjugation of two different molecules. The combination of a bromoacetamido group and a carboxylic acid group in a single linker molecule is a prime example of strategic chemical design.

The bromoacetamido group is highly reactive towards nucleophiles, particularly the thiol groups found in cysteine residues of proteins. adcreviews.com This reaction forms a stable thioether bond, providing a robust and specific method for attaching the linker to a protein or peptide. adcreviews.com The bromide ion serves as an excellent leaving group, facilitating this nucleophilic substitution reaction. cd-bioparticles.netbroadpharm.com

On the other end of the linker, the carboxylic acid provides a versatile handle for a different type of conjugation chemistry. Carboxylic acids can be activated to react with primary amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins or on other suitably functionalized molecules. cd-bioparticles.netbroadpharm.com This reaction, typically facilitated by activating agents like EDC or DCC, results in the formation of a stable amide bond. cd-bioparticles.netmedkoo.com

The strategic placement of these two distinct reactive groups on a single PEG linker allows researchers to first attach the linker to one molecule via the bromoacetamido group and then, in a separate step, attach a second molecule to the carboxylic acid end. This level of control is crucial for constructing well-defined bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.com

Structural Basis and Academic Utility of Bromoacetamido-PEG2-Acid as a Versatile Molecular Building Block

This compound, with its chemical formula C9H16BrNO5 and molecular weight of 298.13 g/mol , is a monodisperse PEG derivative. medchemexpress.compharmaffiliates.comscbt.com The "PEG2" designation indicates the presence of two ethylene glycol units in the spacer arm, which separates the bromoacetamido and carboxylic acid functionalities. This PEG spacer is not just a passive connector; it imparts beneficial properties to the molecule and the resulting conjugates. The hydrophilic nature of the PEG chain increases the water solubility of the molecule, which is often a critical factor when working with biological systems. cd-bioparticles.netmedkoo.com

The versatility of this compound as a molecular building block stems directly from its heterobifunctional nature. Researchers can leverage the differential reactivity of the bromoacetamido and carboxylic acid groups to assemble complex molecular architectures with a high degree of precision. For instance, it can be used to link a targeting moiety, such as an antibody, to a therapeutic agent, a fluorescent dye, or a nanoparticle. The defined length of the PEG2 spacer also allows for precise control over the distance between the two conjugated molecules, which can be critical for the biological activity of the final construct.

Historical Context and Current Research Trajectories in Bromoacetamido-PEG Chemistry

The development of bromoacetamido-functionalized PEG linkers is an extension of the broader field of PEGylation and bioconjugation chemistry. The need for more specific and controllable methods to link biomolecules spurred the creation of heterobifunctional reagents. The bromoacetamide group, with its specific reactivity towards thiols, emerged as a valuable tool for site-specific protein modification.

Current research continues to explore and expand the applications of bromoacetamido-PEG linkers. One significant area of focus is in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. adcreviews.comrsc.org In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. Bromoacetamido-PEG linkers can be used to attach the drug to the antibody in a controlled manner. rsc.org

Another major application is in the synthesis of PROTACs. medchemexpress.commedchemexpress.com PROTACs are novel therapeutic agents that work by inducing the degradation of specific target proteins. They consist of two ligands connected by a linker; one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com Bromoacetamido-PEG-acid linkers are well-suited for the synthesis of these complex molecules.

Furthermore, research is ongoing to develop bromoacetamido-PEG linkers with varying PEG lengths to optimize the properties of the resulting bioconjugates. broadpharm.commedkoo.com The length of the PEG spacer can influence factors such as solubility, stability, and the biological activity of the final product. The development of related linkers, such as those containing cleavable elements, is also an active area of investigation, allowing for the release of a payload under specific physiological conditions. axispharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANHFIJCGRNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191917 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-44-0 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Bromoacetamido Peg2 Acid

Established Synthetic Routes for Bromoacetamido-PEG2-Acid

The synthesis of this compound is a multi-step process that hinges on the selective modification of a polyethylene (B3416737) glycol (PEG) backbone. This process requires careful control of reaction conditions to ensure high purity and yield of the final product.

The core of this compound is a diethylene glycol (PEG2) spacer. The synthesis begins with the creation of a key precursor, an amino-PEG2-acid, where the two ends of the PEG chain are selectively functionalized with an amine and a carboxylic acid, respectively.

A common synthetic strategy involves the use of protecting groups to achieve regioselectivity. nih.govresearchgate.net The process can be outlined as follows:

Monoprotection of Diethylene Glycol: Diethylene glycol is treated with a protecting group, such as a tert-butyl or trityl group, under conditions that favor the formation of the mono-protected species. This leaves one free hydroxyl group for further modification.

Functionalization of the Free Hydroxyl: The remaining hydroxyl group is converted into a precursor for the carboxylic acid or the amine. For instance, it can be oxidized to a carboxylic acid. Alternatively, it can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced with an azide (B81097).

Introduction of the Second Functionality: The protecting group on the other end is removed, and the now-free hydroxyl group is converted into the second functional group. If an azide was introduced in the previous step, this hydroxyl group can be oxidized to a carboxylic acid. The azide is then reduced to a primary amine (e.g., via a Staudinger reaction or catalytic hydrogenation).

Final Acylation: The resulting amino-PEG2-acid precursor (or its ester-protected form) is then reacted with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride (B1165640). This reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to yield the bromoacetamide group. If an ester was used to protect the carboxylic acid, a final deprotection step is required.

This regioselective approach ensures that the bromoacetamide and carboxylic acid functionalities are installed at opposite ends of the PEG linker.

Optimizing reaction conditions is critical for the successful synthesis of this compound, particularly during the bromoacetylation step. researchgate.net The goal is to maximize the formation of the desired product while minimizing side reactions.

Key parameters for optimization include:

Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (B128534) (TEA). This minimizes potential side reactions, such as the alkylation of the base by the reactive bromoacetyl group.

Solvent Choice: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed. These solvents effectively dissolve the reactants without participating in the reaction.

Temperature Control: The acylation reaction is often initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent degradation of the product. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Purification Strategy: High purity is essential for subsequent bioconjugation applications. Purification is commonly achieved using chromatographic techniques. Silica gel column chromatography can be effective, but for PEGylated compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) often provides superior resolution and purity. Monitoring reaction progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps in determining the optimal reaction time and assessing purity.

Development of Bromoacetamido-PEGn-Acid Homologs with Varying Polyethylene Glycol Chain Lengths

The properties of PEG-based linkers can be fine-tuned by altering the length of the PEG chain. This has led to the development of a series of Bromoacetamido-PEGn-Acid homologs.

The synthesis of longer-chain homologs, including Bromoacetamido-PEG3-Acid, Bromoacetamido-PEG4-Acid, and Bromoacetamido-PEG8-Acid, employs the same fundamental synthetic principles used for the PEG2 version. medchemexpress.combioscience.co.ukcreative-biolabs.comcd-bioparticles.netbroadpharm.com The primary difference lies in the selection of the starting material, which would be triethylene glycol (PEG3), tetraethylene glycol (PEG4), or octaethylene glycol (PEG8), respectively.

The established methodologies of regioselective functionalization, protection, and controlled bromoacetylation are directly applicable. Commercially available amino-PEGn-acid precursors often serve as convenient starting points for these syntheses, streamlining the production of a diverse library of linkers with varying lengths.

The number of ethylene (B1197577) glycol units in the linker backbone has a significant impact on both the synthetic process and the final properties of the molecule. nih.gov

Impact on Product Characteristics: The length of the PEG chain is a critical determinant of the linker's physicochemical properties. nih.govrsc.org

Solubility: A longer PEG chain significantly enhances the hydrophilicity and aqueous solubility of the molecule. cd-bioparticles.netcd-bioparticles.netmedkoo.com

Hydrodynamic Volume: Increasing the number of PEG units results in a larger hydrodynamic radius, which can impart "stealth" properties to conjugates by sterically shielding them from enzymatic degradation or recognition by the immune system. rsc.org

Flexibility and Spacing: The inherent flexibility of the PEG backbone, combined with increased length, provides greater spatial separation between the terminal functional groups. This is a crucial parameter in applications like PROTACs, where the linker must span a specific distance to bring a target protein and an E3 ligase into proximity. medchemexpress.com

The following table summarizes the properties of common Bromoacetamido-PEGn-Acid homologs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units (n) |

| This compound | C9H16BrNO5 | 298.13 | 2 |

| Bromoacetamido-PEG3-Acid | C11H20BrNO6 | 342.18 | 3 |

| Bromoacetamido-PEG4-Acid | C13H24BrNO7 | 386.24 | 4 |

| Bromoacetamido-PEG8-Acid | C21H40BrNO11 | 562.45 | 8 |

Synthesis of this compound Derivatives with Orthogonal Terminal Functionalities

To expand the versatility of the bromoacetamide-PEG linker, derivatives have been developed that replace the terminal carboxylic acid with other functional groups. These "orthogonal" functionalities allow for distinct and sequential conjugation chemistries.

Bromoacetamido-PEG2-azide: In this derivative, the carboxylic acid is replaced by an azide group. broadpharm.com The synthesis starts with an amino-PEG2-azide precursor, which is then bromoacetylated. The resulting linker contains a bromoacetamide group for reaction with thiols and an azide group that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". broadpharm.com

Bromoacetamido-PEG2-NHS ester: This compound is an activated form of this compound. broadpharm.com It is synthesized by reacting the parent acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC. The resulting NHS ester is highly reactive toward primary amines, forming stable amide bonds, while the bromoacetamide remains available for selective conjugation to thiols. broadpharm.combiosynth.com

The development of these derivatives provides a modular toolkit for constructing complex molecular architectures, enabling researchers to link different biomolecules with high specificity and control.

The table below highlights key derivatives of Bromoacetamido-PEG2 with orthogonal functionalities.

| Derivative Name | Orthogonal Functional Group | Reactivity of Orthogonal Group |

| Bromoacetamido-PEG2-azide | Azide (-N3) | Reacts with alkynes (Click Chemistry) |

| Bromoacetamido-PEG2-NHS ester | NHS Ester | Reacts with primary amines |

| Bromoacetamido-PEG2-t-Butyl ester | t-Butyl Ester | Protected carboxylic acid; deprotected with acid |

| Bromoacetamido-PEG2-Boc-amine | Boc-protected Amine | Protected amine; deprotected with acid |

Amine-Terminated Bromo-PEG2-Amine Derivatives

The conversion of the terminal carboxylic acid of this compound to a primary amine introduces a nucleophilic group that can be further functionalized, for example, by reaction with activated esters. This transformation is typically achieved through an amide coupling reaction with a protected diamine, followed by deprotection. A common and efficient method involves the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or a more advanced coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). biopharminternational.comnih.govrsc.orgbroadpharm.comaxispharm.com

The general synthetic strategy is as follows:

Activation of the Carboxylic Acid: this compound is dissolved in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent (e.g., EDC or HATU) and an amine base (e.g., diisopropylethylamine, DIPEA) are added to activate the carboxylic acid group. nih.govrsc.org

Amide Bond Formation: A protected diamine, such as N-Boc-ethylenediamine, is added to the reaction mixture. The activated carboxylic acid reacts with the primary amine of the protected diamine to form a stable amide bond.

Deprotection: The Boc protecting group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the final amine-terminated product, Bromoacetamido-PEG2-Amine. broadpharm.com

| Parameter | Description |

| Starting Material | This compound |

| Key Reagents | EDC/NHS or HATU, N-Boc-ethylenediamine, DIPEA, TFA |

| Solvents | DMF, DCM |

| Reaction Steps | 1. Carboxylic acid activation 2. Amide coupling 3. Deprotection |

| Final Product | Bromoacetamido-PEG2-Amine |

This method provides a high-yield pathway to amine-terminated derivatives, which are versatile intermediates for further conjugation. biopharminternational.comnih.govrsc.org

Azide-Terminated Bromoacetamido-PEG2-Azide Derivatives

The introduction of a terminal azide group onto the Bromoacetamido-PEG2 backbone creates a valuable derivative for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comnih.govaxispharm.com A common route to synthesize Bromoacetamido-PEG2-Azide from the corresponding acid involves a two-step process: reduction of the carboxylic acid to an alcohol, followed by conversion of the alcohol to an azide.

Reduction of Carboxylic Acid: The carboxylic acid group of this compound can be reduced to a primary alcohol using a mild reducing agent such as borane-tetrahydrofuran (B86392) complex (BH3-THF). It is crucial to use a reagent that does not affect the bromoacetamide group.

Conversion to Azide: The resulting hydroxyl-terminated PEG derivative is then converted to an azide. This is typically a two-step process where the hydroxyl group is first activated by conversion to a good leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. The resulting mesylate or tosylate is then displaced by an azide ion using sodium azide (NaN3) in a polar aprotic solvent like DMF. nih.govnih.gov

| Parameter | Description |

| Starting Material | This compound |

| Intermediate | Bromoacetamido-PEG2-Alcohol |

| Key Reagents | BH3-THF, MsCl or TsCl, Triethylamine, Sodium Azide |

| Solvents | THF, DCM, DMF |

| Reaction Steps | 1. Reduction of carboxylic acid 2. Mesylation/Tosylation of alcohol 3. Azidation |

| Final Product | Bromoacetamido-PEG2-Azide |

This synthetic route provides access to a key building block for constructing complex molecular architectures via click chemistry. broadpharm.comaxispharm.com

Ester-Terminated Bromo-PEG2-Methyl Ester and Activated Ester Derivatives (e.g., NHS esters)

Ester derivatives of this compound are useful for various applications. The methyl ester can serve as a protected form of the carboxylic acid, while activated esters, such as N-hydroxysuccinimide (NHS) esters, are highly reactive towards primary amines, facilitating efficient conjugation to biomolecules.

Synthesis of Bromo-PEG2-Methyl Ester: The methyl ester can be prepared by standard esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, milder methods can be employed, such as reaction with diazomethane (B1218177) or using a coupling agent like DCC with methanol. Given the presence of the bromoacetamide group, milder conditions are generally preferred to avoid side reactions.

Synthesis of Bromo-PEG2-NHS Ester: The synthesis of the NHS ester involves the activation of the carboxylic acid group of this compound. medchemexpress.comaxispharm.commedkoo.compharmaffiliates.combroadpharm.com This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as EDC or dicyclohexylcarbodiimide (B1669883) (DCC), in an anhydrous organic solvent like DMF, DCM, or THF. medchemexpress.comaxispharm.commedkoo.compharmaffiliates.combroadpharm.com The resulting NHS ester is highly susceptible to hydrolysis and should be used promptly or stored under anhydrous conditions.

| Derivative | Synthetic Method | Key Reagents | Solvents |

| Methyl Ester | Fischer Esterification or DCC coupling | Methanol, H2SO4 (cat.) or DCC | Methanol, DCM |

| NHS Ester | Carbodiimide Coupling | N-hydroxysuccinimide, EDC or DCC | DMF, DCM, THF |

These ester derivatives expand the utility of the bromoacetamido-PEG2 linker in various conjugation strategies.

Design and Synthesis of Multi-functionalized and Branched PEG Architectures incorporating Bromoacetamido Moieties

The incorporation of bromoacetamido moieties into multi-functionalized and branched PEG architectures allows for the creation of scaffolds with multiple points of attachment for biomolecules or other functional groups. rsc.orgnih.govgoogle.com The design of these complex structures typically involves the use of a central core molecule from which multiple PEG arms extend. biochempeg.combiochempeg.comnih.govjenkemusa.comgoogle.comreddit.com

A common strategy for synthesizing multi-arm PEG-bromoacetamide involves the following steps:

Synthesis of a Multi-arm PEG-amine: A core molecule with multiple reactive sites (e.g., pentaerythritol, hexaglycerol) is used to initiate the polymerization of ethylene oxide, resulting in a multi-arm PEG with terminal hydroxyl groups. axispharm.comjenkemusa.com These hydroxyl groups are then converted to amines, often via a two-step process involving mesylation and subsequent reaction with ammonia (B1221849) or a protected amine. google.com

Bromoacetylation of the Multi-arm PEG-amine: The terminal amine groups of the multi-arm PEG are then reacted with a bromoacetylating agent, such as bromoacetic anhydride or bromoacetyl chloride, in the presence of a non-nucleophilic base like DIPEA. This reaction results in the formation of the desired multi-arm PEG-bromoacetamide.

| Architecture | Synthetic Approach | Key Intermediates | Key Reagents |

| Multi-arm PEG-Bromoacetamide | Functionalization of a pre-formed multi-arm PEG | Multi-arm PEG-amine | Bromoacetic anhydride or bromoacetyl chloride, DIPEA |

| Branched PEG-Bromoacetamide | Polymerization from a functional initiator | Branched PEG-amine | Bromoacetic anhydride or bromoacetyl chloride, DIPEA |

The resulting multi-arm structures are valuable in applications requiring high valency, such as in the development of hydrogels, drug delivery systems, and multivalent inhibitors. biochempeg.combiochempeg.comnih.gov

Advanced Purification Techniques and Scale-Up Methodologies for Research-Grade Compounds

The purification of PEG derivatives, including this compound and its derivatives, is crucial to ensure high purity for research applications. Due to the hydrophilic and often amphiphilic nature of these compounds, specialized purification techniques are often required. reddit.com For larger-scale production, these methods must be scalable and efficient.

Chromatographic Techniques:

Size Exclusion Chromatography (SEC): SEC is effective for removing small molecule impurities and unreacted reagents from the larger PEG derivatives. It separates molecules based on their hydrodynamic volume.

Ion Exchange Chromatography (IEX): IEX is particularly useful for purifying charged PEG derivatives, such as this compound (anionic) and its amine-terminated counterpart (cationic). It separates molecules based on their net charge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can separate PEG derivatives with subtle differences in their structure and polarity. It is often used for final purification and analysis of research-grade compounds.

Non-Chromatographic Techniques:

Precipitation/Crystallization: PEG derivatives can often be precipitated from solution by the addition of a non-solvent, such as diethyl ether or cold isopropanol. This method is useful for removing impurities with different solubility profiles and can be readily scaled up. biopharminternational.comnih.govjechobio.comresearchgate.net

Ultrafiltration/Diafiltration: This membrane-based technique is used to separate molecules based on size. It is particularly useful for desalting and buffer exchange of PEG derivatives and can be implemented in a continuous mode for large-scale operations.

| Technique | Principle of Separation | Applicability to Bromoacetamido-PEG2 Derivatives | Scalability |

| Size Exclusion Chromatography | Hydrodynamic Volume | Removal of small molecule impurities | Moderate |

| Ion Exchange Chromatography | Net Charge | Purification of acidic and basic derivatives | High |

| Reversed-Phase HPLC | Polarity | High-resolution purification and analysis | Low to Moderate |

| Precipitation | Solubility | Bulk purification and removal of impurities | High |

| Ultrafiltration/Diafiltration | Molecular Size | Desalting and buffer exchange | High |

The choice of purification method depends on the specific properties of the target compound and the desired level of purity. For research-grade materials, a combination of these techniques is often employed to achieve the highest purity.

Chemical Reactivity and Mechanistic Investigations of Bromoacetamido Peg2 Acid

Nucleophilic Substitution Reactions at the Bromoacetamide Moiety

The bromoacetamide group is a key reactive feature of Bromoacetamido-PEG2-Acid, enabling the covalent attachment of this linker to various biomolecules. The presence of a bromine atom, a good leaving group, adjacent to a carbonyl group makes the α-carbon susceptible to nucleophilic attack. cd-bioparticles.netmedkoo.comdcchemicals.comevitachem.com This reactivity is harnessed to form stable thioether or amine linkages.

The reaction between a bromoacetamide and a thiol-containing molecule, such as the amino acid cysteine, is a cornerstone of bioconjugation chemistry. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The process begins with the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). The basicity of the reaction medium influences the concentration of the thiolate, thereby affecting the reaction rate. The thiolate anion then attacks the electrophilic α-carbon of the bromoacetamide moiety. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous breaking of the carbon-bromine bond. The bromide ion departs as the leaving group, resulting in the formation of a stable thioether bond. The reaction is generally considered irreversible under physiological conditions.

The general mechanism can be depicted as follows:

Deprotonation: R-SH + B⁻ ⇌ R-S⁻ + BH

Nucleophilic Attack: R-S⁻ + Br-CH₂-CONH-PEG₂-COOH → R-S-CH₂-CONH-PEG₂-COOH + Br⁻

The rate of this reaction is dependent on several factors, including pH, temperature, and the steric accessibility of both the thiol and the bromoacetamide.

While bromoacetamides are highly reactive towards thiols, they can also undergo alkylation with amines. The primary amine of lysine (B10760008) residues in proteins, for instance, can act as a nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon of the bromoacetamide, displacing the bromide ion in an SN2 reaction.

However, the selectivity of bromoacetamides for thiols over amines is a critical aspect of their utility. The pKa of a typical thiol group in a protein (around 8.5-9.0) is lower than that of a typical primary amine (around 10.0-10.5). This means that at a neutral or slightly basic pH, a greater proportion of thiol groups will be in their more reactive deprotonated (thiolate) form compared to amines. This difference in nucleophilicity at a given pH is the primary basis for the selective targeting of cysteine residues over lysine residues.

To favor amine alkylation, the reaction is typically carried out at a higher pH (pH > 9) to increase the concentration of the deprotonated, more nucleophilic amine. However, at this higher pH, the potential for side reactions, such as hydrolysis of the bromoacetamide, also increases.

The kinetics of the thiol-alkylation reaction are generally second-order, being first-order in both the bromoacetamide and the thiolate. The rate constant for the reaction is influenced by the electronic and steric environment of both reactants. The PEG linker in this compound is designed to be flexible and hydrophilic, which can help to minimize steric hindrance and facilitate the reaction in aqueous environments.

Thermodynamically, the formation of the carbon-sulfur or carbon-nitrogen bond is an energetically favorable process. The displacement of the bromide ion, a good leaving group, contributes to the negative Gibbs free energy change of the reaction, driving it towards completion.

| Parameter | Thiol-Alkylation | Amine-Alkylation |

| Mechanism | SN2 | SN2 |

| Optimal pH | 7.0 - 8.5 | > 9.0 |

| Relative Rate | Fast | Slower than thiol-alkylation |

| Selectivity | High for thiols over amines at neutral pH | Lower selectivity |

Carboxylic Acid Activation and Amide Bond Formation Chemistry

The terminal carboxylic acid of this compound provides a second handle for conjugation, typically with primary amines to form stable amide bonds. cd-bioparticles.netmedkoo.comdcchemicals.com This reaction is not spontaneous and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), are widely used reagents for activating carboxylic acids. cd-bioparticles.netmedkoo.comdcchemicals.com The mechanism involves the addition of the carboxylic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily reacts with a primary amine to form the desired amide bond, releasing a urea (B33335) byproduct.

The reaction with EDC is particularly advantageous for biological applications as both the reagent and its urea byproduct are water-soluble and can be easily removed by dialysis or size-exclusion chromatography. DCC, on the other hand, forms a water-insoluble dicyclohexylurea byproduct, which can be removed by filtration if the reaction is performed in an organic solvent, but can be problematic in aqueous media.

The general scheme for carbodiimide-mediated coupling is:

Activation: R-COOH + Carbodiimide → R-CO-O-C(=NR')NHR' (O-acylisourea)

Coupling: R-CO-O-C(=NR')NHR' + R''-NH₂ → R-CO-NH-R'' + R'-NH-CO-NH-R' (Urea byproduct)

A common strategy to improve the efficiency and control of carbodiimide-mediated couplings is the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. In this two-step approach, the O-acylisourea intermediate formed by the carbodiimide reacts with NHS to form a more stable NHS ester. evitachem.com

This NHS ester is still sufficiently reactive to couple with primary amines but is less susceptible to hydrolysis in aqueous solution compared to the O-acylisourea intermediate. This allows for a more controlled reaction, often leading to higher yields of the desired amide product. The Bromoacetamido-PEG2-NHS ester is a commercially available derivative that circumvents the need for in-situ activation. evitachem.com

The formation of the NHS ester can be summarized as:

Activation: R-COOH + EDC → O-acylisourea intermediate

Esterification: O-acylisourea intermediate + NHS → R-CO-O-NHS + EDC-urea byproduct

The subsequent reaction with an amine proceeds as follows:

Aminolysis: R-CO-O-NHS + R''-NH₂ → R-CO-NH-R'' + NHS

| Activation Method | Reagents | Advantages | Disadvantages |

| Direct Carbodiimide | EDC or DCC | One-step reaction | O-acylisourea intermediate is unstable and prone to hydrolysis. |

| Carbodiimide with NHS | EDC/NHS or DCC/NHS | Forms a more stable NHS ester, leading to higher yields and fewer side reactions. | Two-step process. |

| Pre-formed NHS Ester | Bromoacetamido-PEG2-NHS | Convenient, avoids in-situ activation steps. | May have a limited shelf life. |

Parametric Studies for Efficient Conjugation to Primary Amines

The conjugation of this compound to primary amines, such as the ε-amino group of lysine residues in proteins, is a nucleophilic substitution reaction. The efficiency of this alkylation reaction is highly dependent on several key parameters, including pH, temperature, reactant concentrations, and reaction time. Optimizing these parameters is crucial for achieving high conjugation yields while minimizing non-specific reactions.

The primary factor governing the reaction with amines is pH. The nucleophilicity of a primary amine is dependent on it being in its deprotonated, free base form. Given that the pKa of the ε-amino group of lysine is approximately 10.5, the reaction rate is significantly enhanced at alkaline pH values (typically pH 8.0 to 9.0), where a greater fraction of amine groups are deprotonated and thus available for nucleophilic attack. rsc.orgatto-tec.com At lower pH, the protonated amine (R-NH3+) is not nucleophilic, leading to very slow reaction rates. rsc.org

Temperature also plays a critical role in the reaction kinetics. creative-proteomics.com Reactions are often performed at temperatures ranging from room temperature (approx. 25°C) to 37°C to increase the reaction rate. atto-tec.comcreative-proteomics.com However, higher temperatures can also promote the degradation of sensitive biomolecules and increase the rate of side reactions, necessitating a balance to maintain the integrity of the target molecule.

The molar ratio of the bromoacetamide reagent to the target amine is another key variable. A molar excess of the this compound reagent is typically used to drive the reaction to completion. However, an excessively large excess should be avoided as it can lead to off-target modifications, especially if other less-reactive nucleophiles are present. rsc.org The optimal ratio must be determined empirically for each specific protein or molecule.

Finally, the reaction time must be sufficient to allow for maximal conjugation. creative-proteomics.com Typical incubation times can range from a few hours to overnight, depending on the other reaction parameters. atto-tec.comatto-tec.com Monitoring the reaction progress over time is essential to determine the optimal endpoint.

The following table summarizes the influence of these parameters on the conjugation efficiency of haloacetamides to primary amines.

Table 1: Parametric Effects on Conjugation of Haloacetamides to Primary Amines

| Parameter | Condition | Effect on Conjugation Efficiency | Rationale |

|---|---|---|---|

| pH | pH < 7.5 | Very Low | Primary amines are protonated (R-NH3+) and non-nucleophilic. rsc.org |

| pH 8.0 - 9.0 | High / Optimal | A significant fraction of amines are deprotonated (R-NH2) and highly nucleophilic. rsc.orgatto-tec.com | |

| pH > 9.5 | High, but risk of side reactions | Increased rate of hydrolysis of the reagent and potential modification of other residues. rsc.org | |

| Temperature | 4°C | Very Slow | Reduced kinetic energy slows the reaction rate significantly. |

| Room Temp (25°C) | Moderate to High | A good starting point, balancing reaction rate with protein stability. creative-proteomics.com | |

| 37°C | High | Increased kinetic energy accelerates the conjugation reaction. atto-tec.comcreative-proteomics.com | |

| Reagent Ratio | Low (e.g., 1:1) | Incomplete Reaction | Insufficient reagent to drive the reaction to completion. |

| (Reagent:Amine) | Moderate Excess (e.g., 5:1 to 20:1) | Optimal | Drives the reaction forward efficiently without excessive off-target effects. mesoscale.com |

| High Excess (>50:1) | High, but low specificity | Increased risk of modifying secondary, less reactive sites. rsc.org | |

| Reaction Time | Short (< 2 hours) | Incomplete Reaction | Insufficient time for the reaction to proceed to completion at moderate temperatures. |

Orthogonal Reactivity Strategies and Chemoselectivity in Complex Systems

The heterobifunctional nature of this compound, possessing both a bromoacetamide group and a terminal carboxylic acid, is central to its utility in orthogonal conjugation strategies. Orthogonal chemistry allows for the selective reaction of one functional group in the presence of others by employing reaction conditions that are specific to that group. nih.govd-nb.info

The key to the orthogonal reactivity of this compound lies in the distinct mechanisms required to activate each of its functional ends.

Bromoacetamide Group: This group reacts directly via alkylation with nucleophiles such as thiols and, under the appropriate conditions, amines. creative-proteomics.com

Carboxylic Acid Group: This group is generally unreactive towards amines on its own. It requires activation, typically by a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. This EDC-mediated coupling is most efficient in acidic conditions (pH 4.5-5.0) and can proceed up to a neutral pH. thermofisher.com

This difference allows for a two-stage conjugation strategy. For instance, the bromoacetamide group can be reacted first with a thiol-containing molecule at neutral pH. After this initial conjugation, the unreacted PEG linker, now attached to the first molecule, can have its terminal carboxylic acid activated with EDC to couple with a second, amine-containing molecule.

The chemoselectivity of the bromoacetamide group itself is a critical consideration in complex systems where multiple nucleophilic functional groups are present, such as on the surface of a protein. The primary competing nucleophiles for the bromoacetamide group are the thiol groups of cysteine residues and the primary amino groups of lysine residues. rsc.orgcreative-proteomics.com

The selectivity of the reaction is predominantly controlled by pH because of the different pKa values of the competing nucleophiles (pKa of cysteine thiol is ~8.5; pKa of lysine amine is ~10.5).

At alkaline pH (8.0 - 9.0): While the reactivity with thiols remains high, the deprotonation of primary amines makes them sufficiently nucleophilic to compete in the reaction. nih.govresearchgate.net At these higher pH values, the bromoacetamide group will react with both cysteine and lysine residues, making the reaction less chemoselective. rsc.org At even higher pH, reaction with other nucleophiles like the imidazole (B134444) group of histidine can also occur. nih.govscienceasia.org

This pH-dependent reactivity allows for the targeted modification of different amino acid residues. By carefully controlling the pH, one can direct the conjugation of this compound preferentially to either cysteine or lysine residues, which is a cornerstone of creating well-defined bioconjugates.

Table 2: Chemoselectivity of Bromoacetamide Group in the Presence of Protein Functional Groups

| Target Functional Group | Amino Acid | pH Range | Relative Reactivity | Outcome and Specificity |

|---|---|---|---|---|

| Thiol (-SH) | Cysteine | 6.5 - 7.5 | Very High | Highly Selective. Thiolate (RS-) is a potent nucleophile, leading to rapid and specific formation of a stable thioether bond. nih.govresearchgate.net |

| Primary Amine (-NH₂) | Lysine, N-terminus | 6.5 - 7.5 | Very Low | Amines are protonated and non-nucleophilic; minimal reaction occurs. rsc.org |

| Thiol (-SH) | Cysteine | 8.0 - 9.0 | Very High | Remains highly reactive. |

| Primary Amine (-NH₂) | Lysine, N-terminus | 8.0 - 9.0 | Moderate to High | Competitive Reaction. Deprotonated amines react, leading to a mixture of thiol and amine conjugates. rsc.orgnih.govresearchgate.net |

| Imidazole | Histidine | > 8.5 | Low to Moderate | Can react at higher pH, but generally less reactive than thiols or amines. nih.govscienceasia.org |

| Carboxylate (-COOH) | Aspartic Acid, Glutamic Acid, C-terminus | Any | None | Not a nucleophile; does not react with the bromoacetamide group. |

Applications in Advanced Bioconjugation and Chemical Biology

Site-Specific Modification of Biomolecules using Bromoacetamido-PEG2-Acid

This compound is a heterobifunctional linker that has become an important tool in bioconjugation and chemical biology. Its structure, featuring a bromoacetamide group and a terminal carboxylic acid, allows for the covalent attachment of molecules to biomolecules with a degree of specificity. cd-bioparticles.net The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous solutions and reduces steric hindrance. axispharm.com

Protein and Peptide Conjugation Methodologies

The bromoacetamide and carboxylic acid functional groups of this compound enable its use in various protein and peptide conjugation strategies. smolecule.com These methods are foundational in developing therapeutic agents and research tools. axispharm.com

Cysteine-Mediated Bioconjugation for Thiol-Containing Biomolecules

The bromoacetamide group of this compound reacts selectively with the thiol group of cysteine residues in proteins and peptides. axispharm.com This reaction, known as alkylation, forms a stable thioether bond. smolecule.com This method is widely used for site-specific modification because the occurrence and accessibility of cysteine residues can often be controlled through protein engineering. nih.govrsc.org Cysteine bioconjugation is a key technique in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody to target cancer cells. nih.govexplorationpub.com

Recent research has focused on developing faster and more selective cysteine conjugation reactions to produce clean protein modifications with stoichiometric amounts of reagents, which minimizes side reactions and simplifies purification. nih.gov However, for cysteine-rich proteins, introducing a non-native cysteine for modification can lead to misfolded protein species, posing a significant challenge. nih.gov

Lysine-Mediated Bioconjugation via Carboxylic Acid Activation

The terminal carboxylic acid of this compound can be activated to react with the amine groups of lysine (B10760008) residues on a protein or peptide. cd-bioparticles.netbroadpharm.com This reaction typically involves the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form an active ester, which then reacts with the lysine amine to create a stable amide bond. cd-bioparticles.net

Lysine residues are generally abundant on the surface of proteins, making them readily accessible for conjugation. nih.gov However, this abundance can also be a drawback, leading to heterogeneous products with varying numbers of conjugated linkers at different locations. nih.govacs.org This heterogeneity can impact the efficacy and pharmacokinetics of the resulting bioconjugate. nih.gov Conventional reagents for lysine modification, such as N-hydroxysuccinimide (NHS) esters, are highly reactive and can form amide bonds under mild pH conditions (pH 7.0–9.0) in a short time. nih.gov

| Conjugation Target | Reactive Group on Linker | Bond Formed | Key Features |

| Cysteine (Thiol) | Bromoacetamide | Thioether | High selectivity, stable bond. axispharm.com |

| Lysine (Amine) | Carboxylic Acid (activated) | Amide | Abundant target, stable bond. cd-bioparticles.netnih.gov |

Strategies for Enhancing Conjugation Efficiency and Specificity in Protein Engineering

To overcome the challenges of non-specific conjugation, various protein engineering strategies have been developed. nih.govnih.gov These strategies aim to create more homogeneous and stable bioconjugates. nih.gov

One approach is to engineer ultra-reactive cysteine residues at specific sites within a protein. acs.org This allows for highly selective conjugation, even in the presence of other native cysteine residues. Another strategy involves the genetic encoding of unnatural amino acids with bioorthogonal functional groups. acs.org These functional groups, which are not found in native proteins, provide a unique chemical handle for specific conjugation reactions.

Enzymatic methods also offer a high degree of specificity. For example, transglutaminase can be used to conjugate amine-functionalized molecules to specific glutamine residues that have been engineered into the protein. acs.org Similarly, oligosaccharide remodeling can be employed to attach linkers to the glycan structures on a protein. nih.gov These advanced methods are crucial for the development of next-generation antibody-drug conjugates with improved therapeutic windows. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

The chemical modification of nucleic acids and oligonucleotides is essential for their use as therapeutics, diagnostics, and research tools. mdpi.commdpi.com this compound can be utilized to functionalize these biomolecules, although the specific methodologies are less commonly documented in readily available literature compared to protein conjugation.

The general principle involves introducing a reactive group into the nucleic acid structure, which can then be targeted by the bromoacetamide or activated carboxylic acid of the linker. For instance, a thiol-modified oligonucleotide could be synthesized and then reacted with the bromoacetamide group of this compound. Alternatively, an amino-modified oligonucleotide could be conjugated to the activated carboxylic acid. univ-tlse3.fr

These modifications can enhance the properties of oligonucleotides by, for example, improving their stability against nuclease degradation, facilitating cellular uptake, or allowing for the attachment of fluorescent probes or other functional molecules. mdpi.commdpi.com The development of photo-responsive oligonucleotides and the expansion of the functionalization toolkit are active areas of research. au.dk

Chemical Derivatization of Carbohydrates and Glycans

The derivatization of carbohydrates and glycans is crucial for their analysis and for their use in various biological applications. glycoforum.gr.jpresearchgate.net The reducing end of a carbohydrate, which contains a reactive aldehyde or keto group, is a common target for labeling. glycoforum.gr.jp

While direct reaction of this compound with native carbohydrates is not a standard method, derivatization strategies can be employed. For example, a carbohydrate can first be modified to introduce a primary amine through reductive amination. glycoforum.gr.jp This amino-functionalized carbohydrate can then be conjugated to the activated carboxylic acid of this compound.

Development of Chemical Probes and Biosensors Utilizing this compound Linkages

The unique architecture of this compound, featuring a selective cysteine-reactive bromoacetamide group and a flexible hydrophilic spacer, makes it a valuable reagent in the development of sophisticated chemical probes and biosensors. smolecule.comrsc.org The bromoacetamide moiety allows for targeted, covalent modification of proteins through alkylation of cysteine's thiol group, a reaction favored due to the high nucleophilicity of thiols. rsc.orgrsc.org This specificity is particularly useful as cysteine residues are relatively rare, enabling precise labeling of a protein of interest. rsc.org

The polyethylene glycol (PEG) spacer confers several advantageous properties. It enhances the aqueous solubility of the probe or sensor, which is crucial for applications in physiological environments. axispharm.commedkoo.comcd-bioparticles.netcreativepegworks.com Furthermore, the linker provides spatial separation between the protein and the reporter molecule (e.g., a fluorophore or an electrochemical tag), which helps to minimize steric hindrance and preserve the native conformation and function of both the protein and the attached tag. This has been instrumental in creating tools for studying protein dynamics, function, and localization within complex biological milieu. creativepegworks.comaxispharm.combioglyco.com For instance, by conjugating a fluorophore to the acid terminus of the linker, researchers can create probes to visualize protein activity or conformational changes in real-time. axispharm.com

Table 1: Features of this compound in Probe and Biosensor Development

| Feature | Role in Application | Scientific Rationale |

| Bromoacetamide Group | Cysteine-Specific Labeling | The bromoacetamide group is a reactive electrophile that forms a stable, covalent thioether bond with the nucleophilic thiol side chain of cysteine residues. smolecule.comrsc.orgmedkoo.com |

| PEG2 Spacer | Solubility & Spacing | The hydrophilic ethylene (B1197577) glycol units increase the water solubility of the conjugate and provide a flexible spacer to reduce steric hindrance between the protein and a reporter molecule. axispharm.comcreativepegworks.com |

| Carboxylic Acid Terminus | Functional Handle | Provides a site for conjugation to reporter molecules (e.g., fluorophores, biotin (B1667282), electrochemical tags) using standard amide bond-forming chemistry. medkoo.combroadpharm.com |

Role in Targeted Protein Degradation (PROTAC) Research

In the innovative field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. axispharm.comtmc.edu PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.comrsc.org By bringing the POI and E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. axispharm.comrsc.org this compound is utilized as a versatile PEG-based linker component in the synthesis of these degraders. medchemexpress.comtargetmol.com

Rational Linker Design for PROTAC Molecules Based on this compound

The linker is a critical determinant of a PROTAC's efficacy, and its rational design is paramount. axispharm.comprecisepeg.comportlandpress.com this compound provides key functionalities for the construction of covalent PROTACs. The bromoacetamide group can serve as a "warhead" to form an irreversible covalent bond with a cysteine residue on the target protein. tmc.edursc.org This covalent engagement can offer advantages in potency and duration of action. acs.orgchemrxiv.org

The PEG2 moiety provides a linker of a defined length and flexibility, which is crucial for achieving a productive ternary complex (POI-PROTAC-E3 ligase). precisepeg.comexplorationpub.com The process of optimizing a PROTAC often involves synthesizing a library of molecules with varying linker lengths to find the optimal spatial arrangement between the target and the E3 ligase. rsc.orgexplorationpub.combiorxiv.org The defined structure of this compound and related PEG derivatives makes them ideal building blocks for this systematic approach. broadpharm.com

Table 2: Design Considerations for PROTACs Using this compound

| Design Parameter | Role of this compound | Desired Outcome |

| Mode of Target Engagement | The bromoacetamide group acts as a covalent warhead for a cysteine residue on the target protein. tmc.edursc.org | Irreversible binding can enhance potency and overcome resistance mechanisms associated with non-covalent inhibitors. acs.org |

| Linker Length Optimization | The defined PEG2 unit serves as a modular component for systematically varying the overall linker length. rsc.orgexplorationpub.com | To achieve the optimal distance and geometry for productive ternary complex formation, avoiding steric clashes or overly flexible, unstable complexes. explorationpub.com |

| Physicochemical Properties | The PEG spacer enhances the hydrophilicity of the final PROTAC molecule. axispharm.comaxispharm.comprecisepeg.com | Improved solubility and cell permeability can lead to better overall degradation efficiency and pharmacokinetic properties. axispharm.comprecisepeg.com |

Influence of Linker Properties on Ternary Complex Formation and E3 Ligase Recruitment

The formation of a stable and conformationally competent ternary complex is the cornerstone of PROTAC activity, and the linker's properties are a dominant factor in this process. axispharm.comprecisepeg.comportlandpress.com The length, polarity, and flexibility of the linker directly influence the efficiency of E3 ligase recruitment and the stability of the resulting complex. precisepeg.comnih.gov

Table 3: Influence of Linker Properties on Ternary Complex Formation

| Linker Property | Influence on Ternary Complex |

| Length | Determines the distance and orientation between the POI and E3 ligase. Must be optimal to avoid steric clash while enabling efficient ubiquitin transfer. explorationpub.com |

| Flexibility | Allows the two proteins to adopt a productive conformation for ubiquitination. Reduced rotational freedom in more rigid linkers can pre-organize the PROTAC into an active conformation. precisepeg.comnih.gov |

| Solubility (Hydrophilicity) | The PEG nature improves water solubility, which can enhance cell permeability and reduce non-specific binding, favoring specific ternary complex formation. axispharm.comprecisepeg.com |

| Direct Interactions | The linker itself can form crucial van der Waals and hydrogen bond interactions with the POI and/or the E3 ligase, significantly stabilizing the ternary complex. portlandpress.comexplorationpub.com |

Integration into Bioorthogonal Ligation Chemistries

Bioorthogonal reactions are chemical transformations that can proceed in a biological environment without interfering with native cellular processes. lumiprobe.com The heterobifunctional nature of this compound allows for its integration into these powerful chemical strategies, expanding its utility for creating complex molecular tools. The carboxylic acid terminus can be readily modified to incorporate a bioorthogonal handle, such as an azide (B81097) or an alkyne, enabling subsequent ligation via click chemistry. broadpharm.commedchemexpress.com

Synergistic Applications with Azide-Alkyne Click Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry, offers a highly efficient and specific method for molecular conjugation. lumiprobe.combroadpharm.com By modifying the carboxylic acid of this compound to an azide, a new heterobifunctional linker, Bromoacetamido-PEG2-azide, is created. broadpharm.commedchemexpress.com This reagent enables a powerful two-step, modular labeling strategy.

First, a protein of interest is selectively labeled at a cysteine residue via the bromoacetamide group. Second, a molecule bearing a terminal alkyne (such as a fluorescent dye, a biotin tag, or another biomolecule) is "clicked" onto the azide handle of the now protein-conjugated linker. broadpharm.commedchemexpress.comnih.gov This modularity is highly advantageous as it separates the protein labeling step from the introduction of the final functional reporter, allowing for greater flexibility and the use of a wide variety of reporter molecules. lumiprobe.combroadpharm.com

Dual-Tagging and Multi-Functionalization Approaches for Complex Biological Systems

The combination of selective covalent labeling and bioorthogonal chemistry opens the door to advanced dual-tagging and multi-functionalization strategies. nih.govspringernature.com These approaches allow for the labeling of a single protein or protein complex with multiple distinct probes to simultaneously investigate different biological properties, such as localization, activity, and protein-protein interactions. rsc.orgresearchgate.net

For example, a researcher could use an alkyne-modified this compound to label a specific cysteine residue on a protein. springernature.com In parallel, a separate bioorthogonal handle, such as an azide, could be introduced at a different location on the same protein using another chemical genetics technique. nih.gov This dual-functionalized protein can then be subjected to two different click reactions, attaching, for instance, a fluorescent reporter to the alkyne and an affinity tag to the azide. This allows for simultaneous fluorescence imaging and affinity purification of the same protein population, providing a more comprehensive understanding of its role in complex biological systems. nih.govescholarship.org

Table 4: Illustrative Workflow for a Dual-Tagging Strategy

| Step | Action | Reagent Example | Outcome |

| 1. Primary Labeling | Covalent modification of a target protein at a specific cysteine residue. | Alkyne-functionalized this compound. | Protein is tagged with a bioorthogonal alkyne handle. |

| 2. Orthogonal Labeling | Introduction of a second, different bioorthogonal handle at another site on the protein. | An unnatural amino acid with an azide side chain, incorporated via genetic code expansion. springernature.com | Protein is now dual-tagged with both an alkyne and an azide. |

| 3. First Click Reaction | Conjugation of the first reporter molecule. | An azide-containing fluorescent dye is reacted with the protein's alkyne handle via CuAAC. lumiprobe.com | Protein is now fluorescently labeled. |

| 4. Second Click Reaction | Conjugation of the second reporter molecule. | An alkyne-containing biotin tag is reacted with the protein's azide handle. lumiprobe.com | The fluorescently labeled protein is now also biotinylated for affinity purification. |

Contributions to Advanced Proteomics Research Methodologies

This compound has emerged as a significant tool in the field of proteomics, which involves the large-scale study of proteins. Its distinct chemical architecture, featuring a bromoacetamide group and a terminal carboxylic acid, enables precise modifications of proteins and peptides, facilitating a deeper understanding of their function, interactions, and localization. This heterobifunctional linker contributes to several advanced proteomics research methodologies by providing a stable and soluble bridge for conjugating different molecular entities.

The primary utility of this compound in proteomics stems from its role as a crosslinker and tethering agent. The bromoacetamide group readily undergoes nucleophilic substitution, showing a high reactivity towards the thiol groups of cysteine residues within proteins under mild conditions. smolecule.com This allows for site-specific protein modification. Concurrently, its terminal carboxylic acid can form a stable amide bond with primary amine groups, often after activation with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). cd-bioparticles.netbroadpharm.commedkoo.com The integrated polyethylene glycol (PEG) spacer enhances the aqueous solubility of the entire conjugate, which is beneficial for biological applications. cd-bioparticles.netbroadpharm.com

Key Research Applications in Proteomics:

Site-Specific Labeling for Protein Identification and Quantification: The ability to selectively target cysteine residues allows researchers to attach reporter tags, such as fluorescent dyes or biotin, to proteins. This site-specific labeling is crucial for quantitative proteomics techniques, where precise control over the labeling stoichiometry is necessary for accurate comparison of protein abundance across different samples.

Immobilization for Protein Interaction Studies: this compound is used to immobilize proteins or peptides onto surfaces like microarrays or beads. smolecule.com For instance, the carboxylic acid end can be coupled to an amine-functionalized surface, leaving the bromoacetamide group free to capture cysteine-containing proteins or peptides from a complex biological sample. This is fundamental for affinity-based protein enrichment and for studying protein-protein or protein-drug interactions.

Synthesis of Chemical Probes and Activity-Based Probes (ABPs): This linker is a key component in the synthesis of chemical probes designed to study protein function. In activity-based protein profiling (ABPP), it can be used to connect a reactive group that covalently binds to an enzyme's active site with a reporter tag. This allows for the specific detection and enrichment of active enzymes within the proteome.

Component in Proteolysis-Targeting Chimeras (PROTACs): A significant application is its use as a linker in the synthesis of PROTACs. medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. medchemexpress.com this compound serves as a versatile building block for constructing the linker that connects the target-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.combiocat.com This application is a cornerstone of chemical proteomics, enabling the targeted knockdown of proteins to study their cellular roles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1415800-44-0 | broadpharm.commedkoo.com |

| Molecular Formula | C9H16BrNO5 | broadpharm.commedkoo.com |

| Molecular Weight | 298.13 g/mol | medkoo.commedchemexpress.com |

| IUPAC Name | 3-(2-(2-(2-bromoacetamido)ethoxy)ethoxy)propanoic acid | medkoo.com |

| Key Functional Groups | Bromoacetamide, Carboxylic Acid |

| Reactive Towards | Thiols (-SH), Amines (-NH2) | smolecule.com |

Table 2: Research Findings on this compound in Proteomics

| Research Area | Finding | Significance in Proteomics | Source(s) |

|---|---|---|---|

| Protein Modification | The bromoacetamide group selectively reacts with thiol groups on cysteine residues, forming stable thioether bonds. | Enables site-specific attachment of probes, tags, or other molecules for controlled protein studies. | smolecule.comaxispharm.com |

| PROTAC Synthesis | Acts as a heterobifunctional, PEG-based linker for connecting two different ligands in a PROTAC molecule. medchemexpress.combiocat.com | Facilitates the targeted degradation of specific proteins, allowing for functional analysis of the proteome. | medchemexpress.comsigmaaldrich.com |

| Bioconjugation | The carboxylic acid can be activated to form stable amide bonds with primary amines on proteins or surfaces. cd-bioparticles.netmedkoo.com | Allows for the covalent immobilization of proteins for interaction studies or the conjugation of molecules to lysine residues. | smolecule.comcd-bioparticles.netmedkoo.com |

| Solubility Enhancement | The hydrophilic PEG spacer increases the solubility of the linker and its conjugates in aqueous media. cd-bioparticles.netbroadpharm.com | Improves the handling and biological compatibility of modified proteins and peptides in proteomics workflows. | cd-bioparticles.netbroadpharm.com |

Role in Advanced Polymeric and Supramolecular Material Design

Hydrogel Formation and Engineering with Bromoacetamido-PEG2-Acid Derivatives

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are at the forefront of biomedical innovation. The incorporation of this compound derivatives into hydrogel design allows for precise control over their physical and biological properties.

Crosslinking Mechanisms for Polymeric Network Formation

The formation of a stable hydrogel network relies on the effective crosslinking of polymer chains. This compound and its derivatives offer several chemical strategies to achieve this. The bromoacetamide group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in peptides and proteins. axispharm.comsmolecule.com This thiol-alkylation reaction forms a stable thioether bond, a cornerstone of many crosslinking strategies. smolecule.com

For instance, a bifunctional derivative, Bis(bromoacetamide)-PEG2, which possesses two bromoacetamide groups, can act as a direct crosslinking agent, linking two polymer chains that have been functionalized with thiol groups. axispharm.comsmolecule.com This approach allows for the creation of covalently crosslinked hydrogels with tunable mechanical properties. The density of crosslinks, and thus the stiffness and swelling ratio of the hydrogel, can be controlled by the concentration of the crosslinker and the number of reactive sites on the polymer backbone. nih.gov

Alternatively, the carboxylic acid end of this compound can be activated, for example with carbodiimides like EDC or DCC, to react with primary amine groups on other polymers or molecules, forming stable amide bonds. cd-bioparticles.netcreative-biolabs.com This dual reactivity allows for the creation of hydrogels with complex architectures and functionalities. For example, a polymer could first be modified with this compound via its carboxyl group, and then crosslinked through the bromoacetamide group.

Fabrication of Biocompatible Scaffolds for Bioengineering Applications

The biocompatibility of PEG-based materials makes them ideal for creating scaffolds that support cell growth and tissue regeneration. nih.govfrontiersin.org this compound derivatives are instrumental in fabricating such scaffolds, which mimic the natural extracellular matrix (ECM). nih.govmdpi.com

These scaffolds must be biocompatible, biodegradable, and often porous to allow for cell infiltration and nutrient exchange. nih.govmdpi.com The use of this compound in their construction allows for the incorporation of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors. nih.gov This is achieved by covalently attaching these biomolecules to the hydrogel network, either through the bromoacetamide or the carboxylic acid functionality.

For example, a hydrogel scaffold can be formed from a synthetic polymer like poly(ethylene glycol) diacrylate (PEGDA) and then functionalized with this compound. nih.gov Subsequently, a peptide containing a cysteine residue can be attached via the bromoacetamide group, presenting a cell-adhesive ligand on the scaffold surface. This approach allows for the creation of scaffolds that not only provide structural support but also actively signal to cells, influencing their adhesion, proliferation, and differentiation. nih.gov

Surface Functionalization for Biointerface Engineering

The ability to control the interactions between a material and a biological environment is crucial for many biomedical devices and diagnostic tools. This compound provides a versatile platform for engineering these biointerfaces.

Covalent Immobilization of Biomolecules on Solid Supports

The covalent attachment of biomolecules, such as proteins, enzymes, and antibodies, to solid surfaces is essential for applications ranging from biosensors to immunodiagnostics. tcd.iemdpi.com this compound and its derivatives facilitate this immobilization with high specificity and stability. smolecule.com

The process typically involves first modifying a solid support (e.g., a gold surface, a polymer bead, or a glass slide) with a molecule containing a reactive group that can bind to the bromoacetamide or the carboxylic acid of the linker. For instance, a surface can be functionalized with thiol groups, which then react with the bromoacetamide moiety of this compound. The terminal carboxylic acid is then available for the covalent attachment of a biomolecule containing a primary amine, following activation. cd-bioparticles.netcreative-biolabs.com

This method creates a stable, covalent linkage that prevents the leaching of the biomolecule from the surface. mdpi.com The hydrophilic PEG spacer plays a crucial role by extending the biomolecule away from the surface, which can help to maintain its native conformation and biological activity. axispharm.com This is particularly important for proteins and enzymes, whose function can be compromised by direct interaction with a solid support.

Development of Anti-Fouling and Biorecognition Surfaces

Biofouling, the non-specific adsorption of proteins and cells onto a material surface, is a major challenge in the development of medical implants and diagnostic devices. researchgate.net Surfaces coated with PEG are known to resist biofouling due to the formation of a hydrated layer that sterically hinders the approach of biomolecules. researchgate.net

This compound can be used to create dense, covalently attached PEG layers on various substrates. The length and density of the PEG chains are critical factors in determining the anti-fouling efficacy. researchgate.net By grafting PEG chains of different molecular weights onto a surface using linkers like this compound, it is possible to optimize the anti-fouling properties for specific applications. researchgate.net

Beyond preventing non-specific interactions, this compound can be used to create surfaces with specific biorecognition capabilities. rsc.org This is achieved by co-immobilizing anti-fouling PEG molecules alongside specific recognition elements, such as antibodies or aptamers. The anti-fouling background minimizes non-specific binding, while the recognition elements provide specific binding sites for the target analyte. This strategy is widely used in the development of highly sensitive and specific biosensors.

Design of Polymeric Nanostructures and Conjugates as Components in Material Science

The precise control offered by this compound extends to the nanoscale, enabling the design of sophisticated polymeric nanostructures and conjugates with applications in drug delivery, diagnostics, and materials science. google.com

The heterobifunctional nature of this compound allows for the synthesis of well-defined polymer-biomolecule conjugates. broadpharm.com For example, a polymer can be synthesized with a terminal group that reacts with the carboxylic acid of the linker, leaving the bromoacetamide group available for conjugation to a protein or peptide. cd-bioparticles.net This approach has been used to create antibody-drug conjugates (ADCs) and other targeted therapeutic agents. sigmaaldrich.com

Furthermore, this compound can be incorporated into the synthesis of block copolymers, which can self-assemble into various nanostructures such as micelles, vesicles, and nanoparticles. The PEG block provides hydrophilicity and biocompatibility, while the other block can be designed to be hydrophobic or to carry a specific payload. The reactive ends of the this compound linker can then be used to functionalize the surface of these nanostructures with targeting ligands or other functional molecules. google.com

The use of "click chemistry" reactions, such as the reaction between an azide (B81097) and an alkyne, has further expanded the possibilities for creating complex nanostructures. broadpharm.com Bromoacetamido-PEG2-azide, a derivative of this compound, can be used to introduce an azide group onto a polymer or biomolecule, which can then be "clicked" onto another molecule containing an alkyne group. broadpharm.com This highly efficient and specific reaction allows for the modular construction of multifunctional nanomaterials. google.com

Controlled Architecture of Polymer-Biomolecule Hybrid Materials

The precise architecture of hybrid materials is fundamental to their function. This compound provides a chemical tool to dictate the spatial arrangement and linkage of different components, leading to the formation of polymer-biomolecule conjugates with highly controlled structures. rsc.orgmdpi.com This control is achieved through the specific and sequential reactivity of its two distinct functional ends.

The bromoacetamido group is highly reactive towards nucleophiles, especially the thiol groups of cysteine residues found in proteins and peptides. smolecule.com This specific reaction forms a stable thioether bond, allowing for the directed attachment of the linker to a precise location on a biomolecule. smolecule.comacs.org

Conversely, the terminal carboxylic acid group can be activated using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). cd-bioparticles.netthermofisher.com This activated ester then readily reacts with primary amine groups on a polymer, another biomolecule, or a functionalized surface to form a stable amide bond. cd-bioparticles.netthermofisher.com

This dual-reactivity strategy allows researchers to construct complex, well-defined hybrid materials. For instance, a protein can be linked to a specific site on a synthetic polymer, or a peptide can be anchored to a nanoparticle surface in a controlled orientation. This level of architectural precision is crucial for applications where the specific arrangement of the biological component is essential for its activity, such as in the development of targeted drug delivery systems or functional biomaterials. rsc.orgaxispharm.comsigmaaldrich.com The use of such a defined linker contrasts with methods that result in random polymerization or conjugation, providing a more uniform final product. thermofisher.com

| Functional Group | Target Moiety | Resulting Covalent Bond | Contribution to Architectural Control |

|---|---|---|---|

| Bromoacetamido | Thiol (e.g., Cysteine in proteins) | Thioether | Enables site-specific attachment to biomolecules, preserving their orientation and function. smolecule.com |

| Carboxylic Acid (activated) | Primary Amine | Amide | Allows for covalent linkage to polymers, surfaces, or other molecules, defining the overall structure of the hybrid material. cd-bioparticles.netthermofisher.com |

Influence of this compound on Physicochemical Properties of Material Conjugates (e.g., aggregation state, stability)

The incorporation of this compound into a polymer-biomolecule conjugate does more than just link the components; it also significantly influences the physicochemical properties of the resulting material. The polyethylene (B3416737) glycol (PEG) spacer, though short, plays a critical role in modulating these characteristics. rsc.org

| Property | Influence of this compound | Research Finding |

|---|---|---|

| Solubility | The hydrophilic PEG2 spacer increases the solubility of the conjugate in aqueous media. cd-bioparticles.netchemicalbook.com | PEG spacers are incorporated into linker-payload designs to counterbalance the hydrophobicity of the payload, which impacts solubility. rsc.org |